4-Amino-1,3,5-triazinan-2-one

Catalog No.
S15742468
CAS No.
M.F
C3H8N4O
M. Wt
116.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1,3,5-triazinan-2-one

Product Name

4-Amino-1,3,5-triazinan-2-one

IUPAC Name

4-amino-1,3,5-triazinan-2-one

Molecular Formula

C3H8N4O

Molecular Weight

116.12 g/mol

InChI

InChI=1S/C3H8N4O/c4-2-5-1-6-3(8)7-2/h2,5H,1,4H2,(H2,6,7,8)

InChI Key

PGKBDDFXNZFTPE-UHFFFAOYSA-N

Canonical SMILES

C1NC(NC(=O)N1)N

4-Amino-1,3,5-triazinan-2-one is an organic compound belonging to the triazine family, characterized by its unique three-ring structure containing nitrogen atoms. Its molecular formula is C3H4N4O\text{C}_3\text{H}_4\text{N}_4\text{O}, and it has a molar mass of approximately 112.09 g/mol. The compound appears as a white to off-white crystalline solid and has a melting point exceeding 300 °C. It is slightly soluble in aqueous bases and dimethyl sulfoxide when heated, indicating its moderate reactivity and potential for various chemical interactions .

The chemical behavior of 4-Amino-1,3,5-triazinan-2-one is primarily influenced by the presence of its amino group and the triazine ring. It can undergo various reactions including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Cyclization: Under certain conditions, it can cyclize to form more complex structures, such as derivatives of triazines or related heterocycles.
  • Dehydrogenation: The compound can be oxidized to form more stable triazine derivatives .

Research indicates that 4-Amino-1,3,5-triazinan-2-one exhibits notable biological activities. It has been studied for its potential as an herbicide due to its phytotoxic effects on various plant species. Additionally, compounds in the triazine family are known for their antimicrobial and antifungal properties, suggesting that 4-Amino-1,3,5-triazinan-2-one may also possess similar activities .

The synthesis of 4-Amino-1,3,5-triazinan-2-one can be achieved through several methods:

  • Reaction of dicyandiamide with formic acid: This method involves heating dicyandiamide in the presence of formic acid to facilitate the formation of the triazine structure.
  • Cyclization reactions: Various guanidine derivatives can be reacted under controlled conditions to yield 4-Amino-1,3,5-triazinan-2-one through cyclization processes .
  • Use of acetic anhydride: This method involves treating dicyandiamide with acetic anhydride under specific temperature conditions to promote the formation of the desired compound .

4-Amino-1,3,5-triazinan-2-one has several applications across different fields:

  • Agriculture: Its herbicidal properties make it useful in controlling unwanted vegetation.
  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Material Science: The compound's unique properties could be explored for developing novel materials or coatings .

Interaction studies involving 4-Amino-1,3,5-triazinan-2-one focus on its reactivity with various biological targets and environmental factors. These studies help elucidate its mechanism of action as an herbicide and its potential effects on non-target organisms. Additionally, research into its interactions with other chemicals can provide insights into its stability and degradation pathways in environmental settings .

Several compounds share structural similarities with 4-Amino-1,3,5-triazinan-2-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-4-hydroxy-1,3,5-triazineC3H4N4OContains a hydroxyl group enhancing solubility
5-AzacytosineC4H4N4OFeatures a nitrogen substitution enhancing reactivity
6-Amino-1,3,5-triazinan-2-oneC3H6N4OAdditional amino group may increase biological activity

These compounds highlight the diversity within the triazine family while illustrating how substitutions can affect chemical properties and biological activities .

XLogP3

-1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

116.06981089 g/mol

Monoisotopic Mass

116.06981089 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-15-2024

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